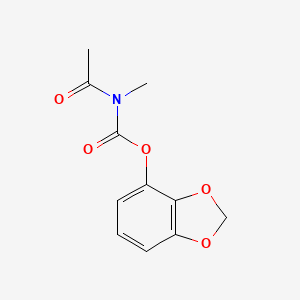
1,3-Benzodioxol-4-yl N-acetyl-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in public health and agriculture to control a variety of pests, including mosquitoes, flies, ants, and cockroaches . This compound is known for its high efficacy and relatively low toxicity to humans and animals when used appropriately.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-4-yl N-acetyl-N-methylcarbamate typically involves the reaction of 1,3-benzodioxole with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-4-yl N-acetyl-N-methylcarbamate undergoes several types of chemical reactions, including:
Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 1,3-Benzodioxole and N-acetyl-N-methylamine.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxol-4-yl N-acetyl-N-methylcarbamate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 1,3-Benzodioxol-4-yl N-acetyl-N-methylcarbamate is the inhibition of acetylcholinesterase, an enzyme essential for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the target organism .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A precursor in the synthesis of various carbamate compounds.
Methylenedioxyphenyl Compounds: A class of compounds with similar structural features and biological activities.
Uniqueness
1,3-Benzodioxol-4-yl N-acetyl-N-methylcarbamate is unique due to its specific structure, which confers high efficacy as an insecticide and relatively low toxicity to non-target organisms . Its ability to inhibit acetylcholinesterase effectively makes it a valuable tool in pest control .
Properties
CAS No. |
40373-39-5 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1,3-benzodioxol-4-yl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C11H11NO5/c1-7(13)12(2)11(14)17-9-5-3-4-8-10(9)16-6-15-8/h3-5H,6H2,1-2H3 |
InChI Key |
UOABOWHUGUKRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


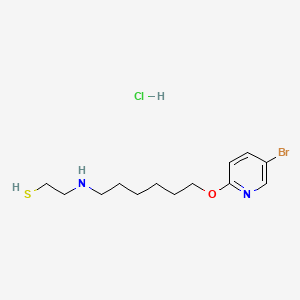
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
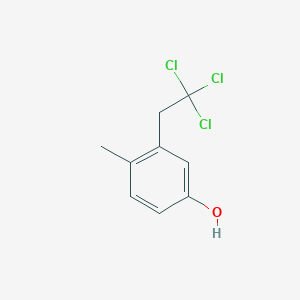
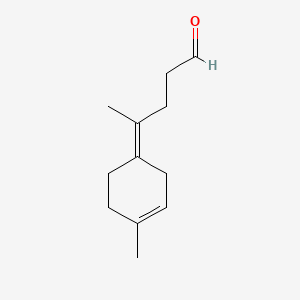




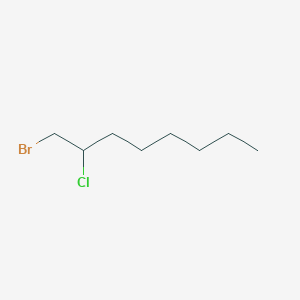
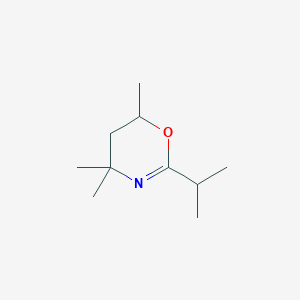
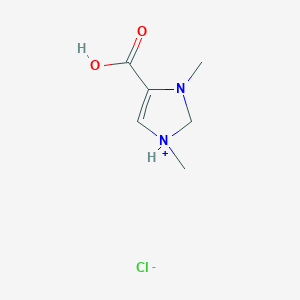

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

